molecular formula C8H10N2O B158208 2,6-Dimethylnicotinamide CAS No. 10131-48-3

2,6-Dimethylnicotinamide

Cat. No. B158208
CAS RN: 10131-48-3
M. Wt: 150.18 g/mol
InChI Key: MPQHBWNDIOJYNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethylnicotinamide is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 . It is primarily used for research purposes .


Molecular Structure Analysis

The molecular structure of N,N-dimethylnicotinamide has been determined through experimental and computational analysis . The study reported the use of quantum chemical calculations employing DFT and HF approaches with a 6-311+G(d,p) basis set .

Scientific Research Applications

Synthesis in Herbicide Production

2,6-Dimethylnicotinamide has been identified as a key intermediate in the synthesis of certain herbicides, such as nicosulfuron. Research by Sun Jian (2006) and Peng Xue-wei (2011) demonstrates methods for synthesizing 2-aminosulfonyl-N,N-dimethylnicotinamide, a derivative of 2,6-Dimethylnicotinamide, with improved yield and efficiency.

Neuroprotective Effects

A study by R. Linker et al. (2011) explored the neuroprotective effects of dimethyl fumarate, a compound related to 2,6-Dimethylnicotinamide, in models of multiple sclerosis. The research highlighted the compound's potential in enhancing cellular resistance to oxidative stress and inflammation.

Thermodynamic Properties

The thermodynamic properties of crystalline forms of compounds related to 2,6-Dimethylnicotinamide have been studied by Xiao-hong Sun et al. (2005). This research is crucial in understanding the physical behavior of such compounds under different temperature conditions, which is vital for their industrial applications.

Biodegradation of Environmental Pollutants

Research on the biodegradation of 2,6-Dimethylphenol, a related compound, by Junbin Ji et al. (2019), demonstrates the potential use of certain bacteria in addressing environmental pollution caused by similar chemical intermediates.

Chemical Oxidation Processes

The study of the chemical oxidation of 2,6-Dimethylaniline, another related compound, in the Fenton process by Nalinrut Masomboon et al. (2009), sheds light on effective methods for treating waste and pollutants in the chemical industry.

Mechanism of Action

Safety and Hazards

According to the safety data sheet, 2,6-Dimethylnicotinamide may cause skin and eye irritation, and may be harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

2,6-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-3-4-7(8(9)11)6(2)10-5/h3-4H,1-2H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQHBWNDIOJYNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10906049
Record name 2,6-Dimethylpyridine-3-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10906049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylpyridine-3-carboxamide

CAS RN

10131-48-3
Record name 2,6-Dimethylpyridine-3-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10906049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethylnicotinamide
Reactant of Route 2
Reactant of Route 2
2,6-Dimethylnicotinamide
Reactant of Route 3
Reactant of Route 3
2,6-Dimethylnicotinamide
Reactant of Route 4
Reactant of Route 4
2,6-Dimethylnicotinamide
Reactant of Route 5
Reactant of Route 5
2,6-Dimethylnicotinamide
Reactant of Route 6
2,6-Dimethylnicotinamide

Q & A

Q1: Why is the 2,6-dimethylnicotinamide N-oxide moiety considered optimal for the "right-hand side" of the oximino-piperidino-piperidine series in developing CCR5 antagonists?

A1: While the paper doesn't delve into the specific binding interactions, it states that the 2,6-dimethylnicotinamide N-oxide moiety was identified as the optimal choice for the "right-hand side" of the molecule through extensive structure-activity relationship (SAR) studies. [] This suggests that this specific structure, when part of the larger oximino-piperidino-piperidine scaffold, contributes significantly to the compound's ability to bind to the CCR5 receptor and exert antagonistic effects. The "right-hand side" likely refers to a specific region of the molecule based on its chemical structure representation. Further research exploring the binding interactions at a molecular level would be needed to fully elucidate the reasons behind its optimal nature.

Q2: What is the significance of oral bioavailability for CCR5 antagonists like those incorporating the 2,6-dimethylnicotinamide moiety in the context of HIV-1 treatment?

A2: Oral bioavailability is a crucial factor for any drug intended for long-term treatment like HIV-1. The paper highlights that compound 1, which incorporates the 2,6-dimethylnicotinamide N-oxide moiety, demonstrated excellent oral bioavailability in both rodents and primates. [] This means that a significant portion of the drug administered orally is absorbed into the bloodstream, making it a more practical and patient-friendly treatment option compared to drugs with poor oral bioavailability that may require intravenous administration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.